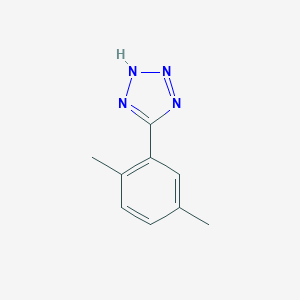
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, also known as BDCT, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. BDCT is a carbazole derivative that has shown promising results in various studies related to its synthesis, mechanism of action, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to interact with various receptors and enzymes, leading to the activation or inhibition of specific pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune system. This compound has also been shown to have antioxidant properties and to protect against oxidative stress, which is believed to play a role in the development of various diseases.
Advantages and Limitations for Lab Experiments
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, there are also some limitations to its use, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, including the investigation of its potential as a therapeutic agent for the treatment of various diseases, the optimization of its synthesis and purification methods, and the exploration of its interactions with other compounds and molecules. Further studies are also needed to elucidate the mechanism of action of this compound and to identify its potential side effects and toxicity.
Synthesis Methods
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one can be synthesized through a multistep process that involves the condensation of benzaldehyde and dimethylamine, followed by a series of reactions that lead to the formation of the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for further research and development.
Scientific Research Applications
9-benzyl-1,1-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit various pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
Properties
Molecular Formula |
C21H21NO |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
9-benzyl-1,1-dimethyl-2,3-dihydrocarbazol-4-one |
InChI |
InChI=1S/C21H21NO/c1-21(2)13-12-18(23)19-16-10-6-7-11-17(16)22(20(19)21)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 |
InChI Key |
VDIHGEIMRYDPTO-UHFFFAOYSA-N |
SMILES |
CC1(CCC(=O)C2=C1N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Canonical SMILES |
CC1(CCC(=O)C2=C1N(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
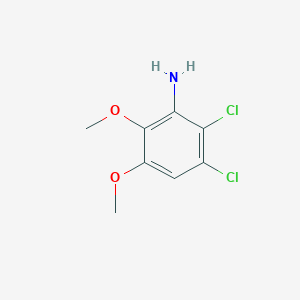
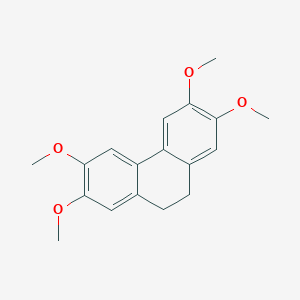

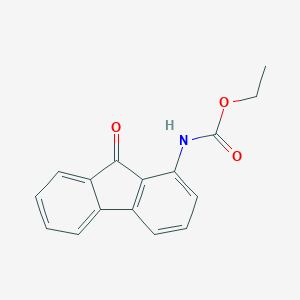
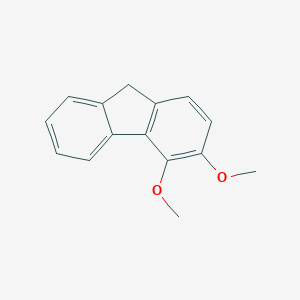
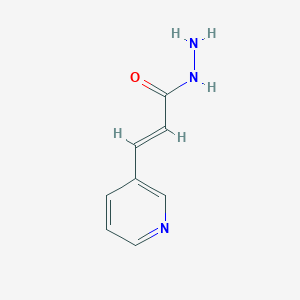

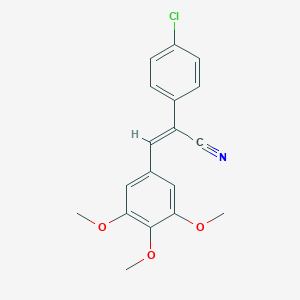
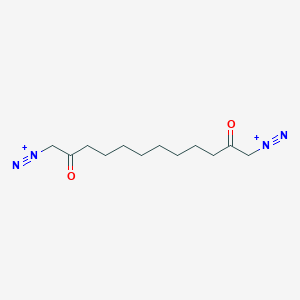
![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
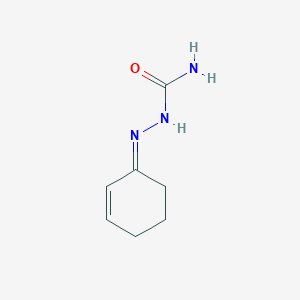
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
